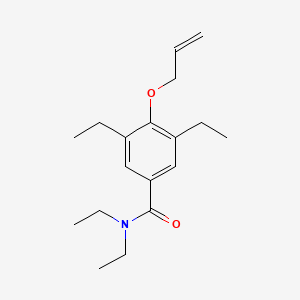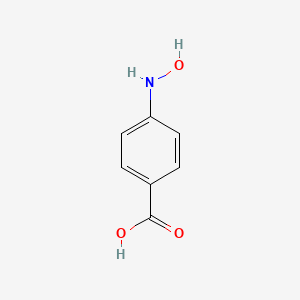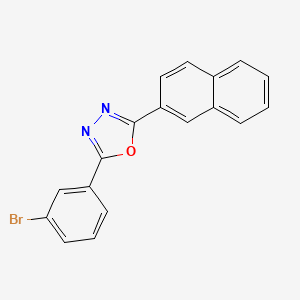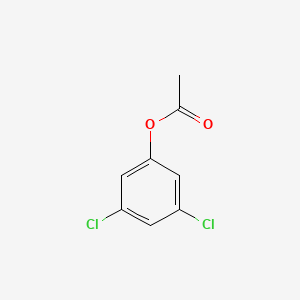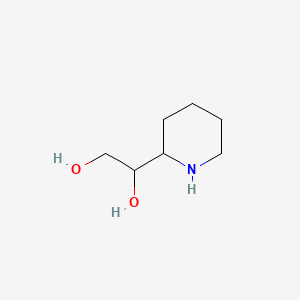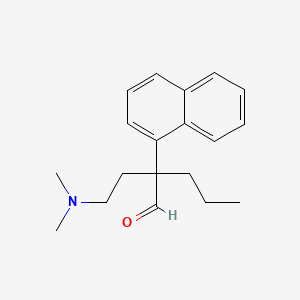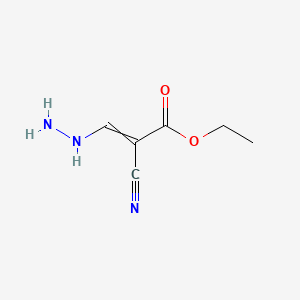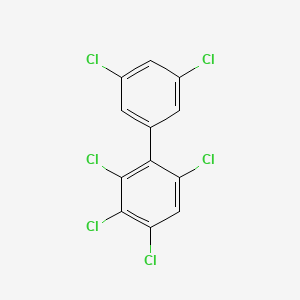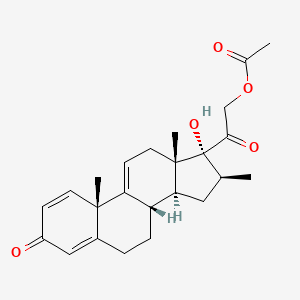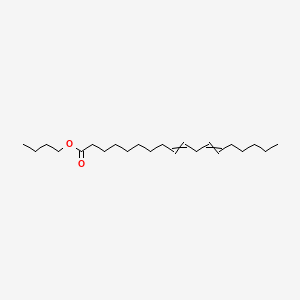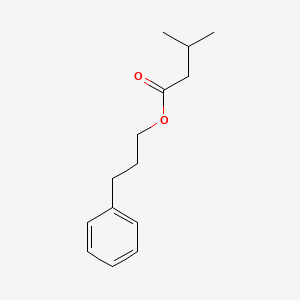
3-Phenylpropyl isovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpropyl isovalerate, also known as 3-phenylpropyl-β-methylbutyrate or fema 2899, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 3-Phenylpropyl isovalerate is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Phenylpropyl isovalerate has been primarily detected in urine. Within the cell, 3-phenylpropyl isovalerate is primarily located in the membrane (predicted from logP) and cytoplasm. 3-Phenylpropyl isovalerate has a plum, raspberry, and strawberry taste.
Scientific Research Applications
1. Synthesis and Characterization in the Context of New Psychoactive Substances
The study by McLaughlin et al. (2017) highlights the synthesis and characterization of phenylmorpholines, which include analogs like 3-fluorophenmetrazine (3-FPM), designed to explore treatment options in areas such as obesity and drug dependence. This research is relevant in understanding the structural and functional properties of compounds similar to 3-Phenylpropyl Isovalerate in the field of drug development and forensic science (McLaughlin et al., 2017).
2. Fragrance Material Reviews
The work of Bhatia et al. (2011) provides a detailed toxicological and dermatological review of 3-Phenylpropyl Isovalerate and related compounds when used as fragrance ingredients. This research contributes to understanding the safety, toxicity, and application of these compounds in the fragrance industry (Bhatia et al., 2011).
3. Animal Nutrition and Digestion
Liu et al. (2009) evaluated the effects of isovalerate supplementation on ruminal fermentation, urinary excretion, and feed digestibility in steers. Their findings suggest that isovalerate, a compound structurally related to 3-Phenylpropyl Isovalerate, can improve ruminal fermentation and feed digestion in cattle, indicating potential agricultural applications (Liu et al., 2009).
4. Biochemical Analysis in Wastewater Treatment
Hood and Randall (2001) conducted studies on anaerobic/aerobic batch experiments using volatile fatty acids, including isovaleric acid, to understand the biotransformation processes in enhanced biological phosphorus removal. This research provides insights into the utilization of isovaleric acid derivatives in environmental and wastewater management (Hood & Randall, 2001).
5. Tissue Engineering Materials
The study by Chen and Wu (2005) on Polyhydroxyalkanoates (PHAs), which include compounds like isovalerate, emphasizes their use as biomaterials in medical devices and tissue engineering. This research demonstrates the potential medical applications of isovalerate derivatives in developing various medical devices and tissue repair technologies (Chen & Wu, 2005).
properties
CAS RN |
5452-07-3 |
|---|---|
Product Name |
3-Phenylpropyl isovalerate |
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-phenylpropyl 3-methylbutanoate |
InChI |
InChI=1S/C14H20O2/c1-12(2)11-14(15)16-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3 |
InChI Key |
LBNFCOMOXOWXCD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OCCCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(=O)OCCCC1=CC=CC=C1 |
density |
0.962-0.971 |
Other CAS RN |
5452-07-3 |
physical_description |
Colourless liquid, strawberry-prune-plum-like odou |
solubility |
insoluble in water; soluble in oils miscible (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



